(S)-alpha-(2-Trifluoromethyl-benzyl)-proline-HCl
Description
(S)-alpha-(2-Trifluoromethyl-benzyl)-proline-HCl (CAS: 1373512-28-7) is a chiral proline derivative characterized by a 2-trifluoromethylbenzyl substitution on the proline backbone. Its molecular formula is C₁₃H₁₃F₃NO₂·HCl, with a molecular weight of 309.71 g/mol . The compound exists as a hydrochloride salt, enhancing its stability and solubility in aqueous environments. The free base form (CAS: 959581-74-9) has a molecular weight of 273.25 g/mol . The trifluoromethyl (CF₃) group at the 2-position of the benzyl ring confers unique electronic and steric properties, making it valuable in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic profiles. Applications include its use as a building block in peptide synthesis and as a precursor for protease inhibitors or other bioactive molecules.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2.ClH/c14-13(15,16)10-5-2-1-4-9(10)8-12(11(18)19)6-3-7-17-12;/h1-2,4-5,17H,3,6-8H2,(H,18,19);1H/t12-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPCFWJBYPCNKR-YDALLXLXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=CC=C2C(F)(F)F)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](NC1)(CC2=CC=CC=C2C(F)(F)F)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-alpha-(2-Trifluoromethyl-benzyl)-proline-HCl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available (S)-proline and 2-trifluoromethyl-benzyl bromide.
Nucleophilic Substitution: The (S)-proline undergoes nucleophilic substitution with 2-trifluoromethyl-benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. This reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Hydrochloride Salt Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-alpha-(2-Trifluoromethyl-benzyl)-proline-HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-alpha-(2-Trifluoromethyl-benzyl)-proline-HCl has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways, particularly those involving proline-rich regions.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals, where its trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.
Mechanism of Action
The mechanism of action of (S)-alpha-(2-Trifluoromethyl-benzyl)-proline-HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing hydrophobic interactions and electronic effects. The proline ring structure allows for unique conformational flexibility, enabling the compound to modulate biological pathways effectively.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional distinctions between (S)-alpha-(2-Trifluoromethyl-benzyl)-proline-HCl and analogous proline derivatives are critical for understanding their divergent applications. Below is a comparative analysis:
Structural Comparison
Physicochemical Properties
- Lipophilicity : The CF₃ group in the target compound significantly increases lipophilicity (logP ~1.5–2.0 estimated), favoring membrane permeability compared to the nitro-substituted derivative (logP ~0.8–1.2) .
- Solubility: The hydrochloride salt form improves aqueous solubility relative to the free base. The nitro derivative’s polar NO₂ group may enhance solubility in polar solvents but reduce it in lipidic matrices .
Biological Activity
(S)-alpha-(2-Trifluoromethyl-benzyl)-proline hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in enzyme inhibition and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
1. Overview of Biological Activity
(S)-alpha-(2-Trifluoromethyl-benzyl)-proline-HCl has been primarily studied for its role as an inhibitor of various enzymes, including cholinesterases. The presence of the trifluoromethyl group enhances its pharmacological properties, making it a valuable candidate in medicinal chemistry.
2.1 Cholinesterase Inhibition
Research indicates that proline derivatives, including this compound, exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition potency varies based on structural modifications.
| Compound | IC50 (AChE) | IC50 (BChE) | Selectivity Index (SI) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate | 46.35 μM | TBD | TBD |
The selectivity index is calculated as the ratio of IC50 values for AChE to BChE, indicating the preference of the compound for inhibiting one enzyme over the other .
2.2 Cytotoxicity Assessment
Cytotoxicity studies using human monocytic leukemia THP-1 cell lines revealed that proline-based compounds, including this compound, demonstrated low toxicity, suggesting a favorable safety profile for potential therapeutic applications .
The mechanism underlying the inhibitory activity of this compound involves molecular interactions with the active sites of target enzymes. Molecular docking studies have been employed to elucidate these interactions, providing insights into how structural variations influence inhibitory potency.
4.1 Synthesis and Characterization
The synthesis of this compound has been documented in various studies, highlighting methods that ensure high enantiomeric purity and yield. For instance, enantioselective reductions and coupling reactions are commonly utilized to obtain this compound with desired properties .
4.2 Therapeutic Potential
The biological activity profile suggests potential applications in treating neurodegenerative diseases by modulating cholinergic signaling pathways through AChE inhibition. Such therapeutic implications warrant further investigation in preclinical models to assess efficacy and safety.
5. Conclusion
(S)-alpha-(2-Trifluoromethyl-benzyl)-proline hydrochloride exhibits significant biological activity as an enzyme inhibitor with low cytotoxicity, making it a promising candidate for further research in drug development. Ongoing studies are essential to fully elucidate its mechanisms and potential therapeutic applications.
Q & A
Q. What are the key synthetic challenges in preparing (S)-α-(2-Trifluoromethyl-benzyl)-proline-HCl, and how are they methodologically addressed?
The synthesis of this compound involves stereoselective introduction of the trifluoromethylbenzyl group to the proline backbone. A critical challenge is maintaining enantiomeric purity during alkylation. Evidence from proline derivative syntheses (e.g., H-D-{Bzl(2-CF3)}Pro-OH・HCl) highlights the use of chiral auxiliaries or asymmetric catalysis to preserve the (S)-configuration . Purification often requires reverse-phase HPLC or recrystallization in acidic conditions to isolate the hydrochloride salt. Impurities such as diastereomers or unreacted intermediates are monitored via <sup>19</sup>F NMR or chiral HPLC (>98.0% purity criteria) .
Q. How is the structural integrity of (S)-α-(2-Trifluoromethyl-benzyl)-proline-HCl validated in experimental settings?
Characterization employs a combination of:
- Spectroscopic techniques : <sup>1</sup>H/<sup>13</sup>C NMR to confirm the benzyl-proline linkage and trifluoromethyl group presence.
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (Mw = 309.71) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemical ambiguities, particularly for analogs like γ-(2-Trifluoromethylbenzyl)-proline derivatives .
Advanced Research Questions
Q. What strategies are employed to analyze contradictory data in pharmacological studies involving this compound?
Contradictions in bioactivity data (e.g., varying IC50 values across assays) are resolved through:
- Dose-response normalization : Controls for batch-to-batch variability in compound purity.
- Meta-analysis frameworks : Re-evaluation of older datasets using newer bioinformatics tools (e.g., PICRUSt2 for functional pathway analysis) .
- Structural dynamics modeling : MD simulations to assess binding pose consistency across protein targets (e.g., proline-specific enzymes or GPCRs) .
Q. How does the substitution pattern (2-CF3 vs. 4-CF3 benzyl) impact the compound’s biochemical activity?
Comparative studies on analogs (e.g., (R)-α-(4-Trifluoromethylbenzyl)-proline-HCl ) reveal:
- Steric effects : The 2-CF3 group induces greater steric hindrance, altering substrate-enzyme interactions.
- Electronic effects : Trifluoromethyl positioning modulates electron-withdrawing properties, affecting hydrogen-bonding capacity in active sites.
- Pharmacokinetic differences : 2-CF3 derivatives show higher metabolic stability in liver microsome assays due to reduced CYP450 interactions .
Q. What advanced statistical methods are recommended for analyzing alpha-diversity in studies involving this compound’s microbiome interactions?
For microbiome studies (e.g., gut microbiota modulation):
- Alpha-diversity metrics : Shannon and Simpson indices quantify microbial richness, adjusted for confounding variables via PERMANOVA .
- Beta-diversity visualization : PCA or NMDS plots highlight clustering patterns linked to compound exposure .
- Machine learning integration : Random Forest models identify taxon-specific responses to proline derivatives .
Experimental Design Considerations
Q. How should researchers design dose-ranging studies for in vivo efficacy trials?
- Pilot pharmacokinetics : Determine plasma half-life and tissue distribution in rodent models using LC-MS/MS.
- Dose escalation : Start with 1–10 mg/kg (based on in vitro IC50 values) and monitor for off-target effects (e.g., CNS penetration via logP calculations) .
- Negative controls : Include enantiomers (e.g., (R)-isomer) to isolate stereospecific effects .
Q. What are the best practices for reconciling discrepancies between computational docking predictions and experimental binding assays?
- Ensemble docking : Use multiple protein conformations (e.g., from cryo-EM structures) to account for flexibility.
- Binding free energy calculations : MM/GBSA or free energy perturbation (FEP) refine affinity predictions .
- Experimental validation : SPR or ITC assays to measure binding kinetics under physiological conditions .
Data Interpretation and Reproducibility
Q. How can researchers ensure reproducibility in chiral synthesis protocols?
- Standardized reaction conditions : Document exact equivalents of reagents (e.g., thionyl chloride for HCl salt formation) and reaction times .
- Batch documentation : Track CAS RN (e.g., [1373512-28-7]) and lot-specific impurity profiles .
- Open-data practices : Share NMR spectra and chromatograms in supplementary materials .
Q. What criteria should guide the selection of analytical methods for stability studies?
- Forced degradation assays : Expose the compound to heat, light, and pH extremes, then quantify degradation products via UPLC-PDA.
- Stability-indicating methods : Validate HPLC methods per ICH Q2(R1) guidelines, ensuring resolution of degradants (e.g., free proline or benzyl alcohol derivatives) .
Ethical and Reporting Standards
Q. How should conflicting results from independent studies be addressed in meta-analyses?
- Transparency in reporting : Disclose all experimental variables (e.g., solvent systems, animal strains) that may influence outcomes .
- Sensitivity analysis : Exclude outlier datasets and re-calculate effect sizes using tools like Cochrane’s Q-test .
- Pre-registration : Submit study protocols to platforms like OSF to mitigate publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
